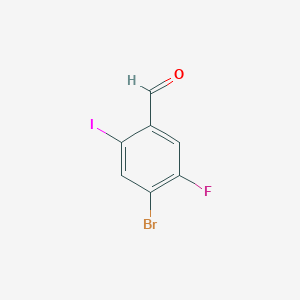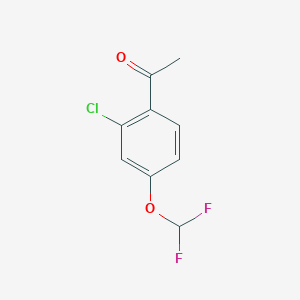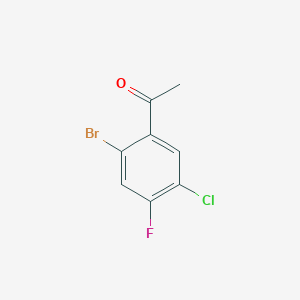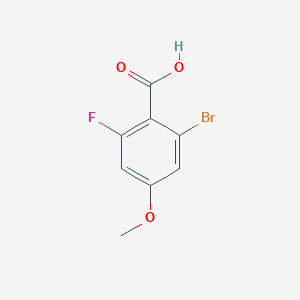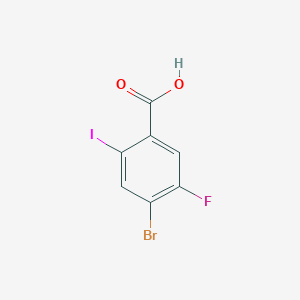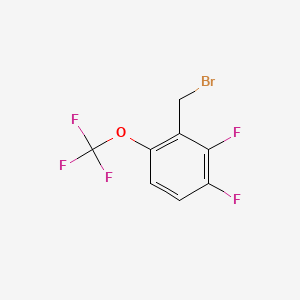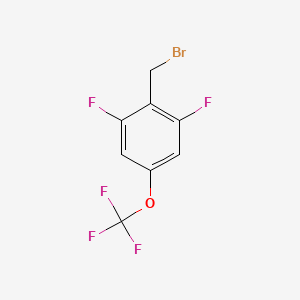
2,6-Difluoro-4-(trifluoromethoxy)benzyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-4-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C(_8)H(_4)BrF(_5)O. It is characterized by the presence of two fluorine atoms at the 2 and 6 positions, a trifluoromethoxy group at the 4 position, and a bromomethyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(trifluoromethoxy)benzyl bromide typically involves the bromination of 2,6-difluoro-4-(trifluoromethoxy)toluene. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
Starting Material: 2,6-Difluoro-4-(trifluoromethoxy)toluene
Reagent: Bromine or N-bromosuccinimide (NBS)
Conditions: Reflux with a radical initiator (e.g., AIBN)
The reaction yields this compound as the primary product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the purity of the final product.
化学反应分析
Types of Reactions
2,6-Difluoro-4-(trifluoromethoxy)benzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form 2,6-difluoro-4-(trifluoromethoxy)benzaldehyde or other oxidized products.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, yielding 2,6-difluoro-4-(trifluoromethoxy)toluene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).
Major Products
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Oxidation: Benzaldehyde derivatives.
Reduction: Toluene derivatives.
科学研究应用
2,6-Difluoro-4-(trifluoromethoxy)benzyl bromide is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with antifungal, antibacterial, or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism by which 2,6-Difluoro-4-(trifluoromethoxy)benzyl bromide exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. The trifluoromethoxy group and fluorine atoms influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways.
相似化合物的比较
Similar Compounds
- 2,6-Difluoro-4-methoxybenzyl bromide
- 2,6-Difluoro-4-(trifluoromethyl)benzyl bromide
- 2,6-Difluoro-4-chlorobenzyl bromide
Uniqueness
2,6-Difluoro-4-(trifluoromethoxy)benzyl bromide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds where such properties are desirable, such as in the development of pharmaceuticals with enhanced metabolic stability and bioavailability.
属性
IUPAC Name |
2-(bromomethyl)-1,3-difluoro-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-3-5-6(10)1-4(2-7(5)11)15-8(12,13)14/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCHKGDAUZCJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CBr)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
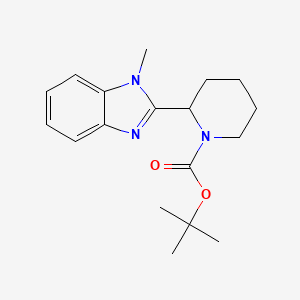
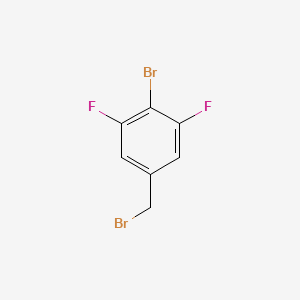

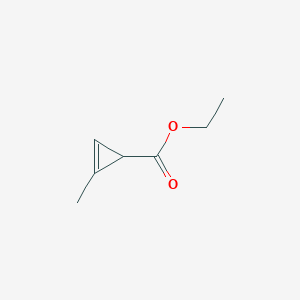
![[2,6-Difluoro-3-(trifluoromethoxy)phenyl]methanol](/img/structure/B8064754.png)
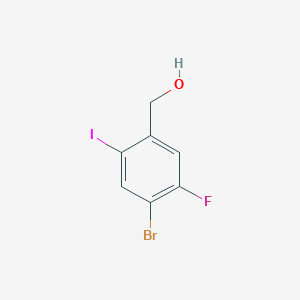

![1-Bromo-4-[3-(4-bromophenoxy)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]oxybenzene](/img/structure/B8064774.png)
